molecular formula C20H19ClFN3S2 B4835716 4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE CAS No. 777877-46-0

4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE

Cat. No.: B4835716
CAS No.: 777877-46-0
M. Wt: 420.0 g/mol
InChI Key: XNGURWIUWOYISO-UHFFFAOYSA-N
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Description

4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring, a benzothiophene moiety, and a chlorofluorobenzyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole typically involves multi-step synthetic routes. One common approach is the reaction of 3-amino-1,2,4-triazole with appropriate starting materials to introduce the allyl, chlorofluorobenzyl, and benzothiophene groups . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Scientific Research Applications

4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to biological receptors through hydrogen-bonding and dipole interactions, leading to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Allyl-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    Fluconazole: A well-known antifungal agent containing a 1,2,4-triazole ring.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a 1,2,4-triazole ring.

    Flupoxam: An herbicide with a 1,2,4-triazole structure. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3S2/c1-2-10-25-19(14-11-26-18-9-4-3-6-13(14)18)23-24-20(25)27-12-15-16(21)7-5-8-17(15)22/h2,5,7-8,11H,1,3-4,6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGURWIUWOYISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CSC4=C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301105517
Record name 3-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777877-46-0
Record name 3-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777877-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(2-Chloro-6-fluorophenyl)methyl]thio]-4-(2-propen-1-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thien-3-yl)-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE
Reactant of Route 2
Reactant of Route 2
4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE
Reactant of Route 3
Reactant of Route 3
4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE
Reactant of Route 4
Reactant of Route 4
4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE
Reactant of Route 5
4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE
Reactant of Route 6
4-ALLYL-3-[(2-CHLORO-6-FLUOROBENZYL)SULFANYL]-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOLE

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